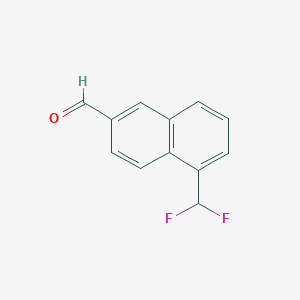

1-(Difluoromethyl)naphthalene-6-carboxaldehyde

説明

1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドは、分子式がC12H8F2Oである有機化合物です。これは、芳香族特性で知られるナフタレン誘導体のクラスに属します。この化合物は、1位にナフタレン環に結合したジフルオロメチル基(-CF2H)と、6位にカルバルデヒド基(-CHO)が存在することを特徴としています。この化合物のユニークな構造は、科学研究および工業的応用のさまざまな分野で興味深いものになっています。

特性

分子式 |

C12H8F2O |

|---|---|

分子量 |

206.19 g/mol |

IUPAC名 |

5-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |

InChIキー |

KJWJQKABAKDZLR-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)F |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ジフルオロメチル化反応を介してジフルオロメチル基を導入することです。これは、炭酸カリウム(K2CO3)などの塩基とパラジウム触媒の存在下で、ジフルオロメチルブロミド(CF2HBr)などの試薬を使用して行うことができます。反応は通常、室温などの穏やかな条件下で行われ、目的の生成物を高い選択率で得ます。

別の方法は、グリニャール試薬の使用です。ここで、ジフルオロメチルマグネシウムブロミド(CF2HMgBr)を、1位に適切な脱離基を含むナフタレン誘導体と反応させます。この反応は通常、グリニャール試薬の酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気中で行われます。

工業生産方法

工業的設定では、1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドの生産には、連続フロー反応器を使用した大規模なジフルオロメチル化反応が関与する可能性があります。これらの反応器により、温度、圧力、試薬濃度などの反応条件を正確に制御でき、最終生成物の収率と純度が高くなります。さらに、自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

Aldehyde-Specific Reactions

The carboxaldehyde group demonstrates characteristic nucleophilic reactivity:

a. Nucleophilic Additions

-

Reacts with Grignard reagents (RMgX) to form secondary alcohols

-

Undergoes hydride reductions (NaBH₄/LiAlH₄) to produce benzyl alcohol derivatives

-

Shows enhanced electrophilicity compared to non-fluorinated analogs due to the -CF₂H group's electron-withdrawing effect (-I)

b. Condensation Reactions

| Reaction Type | Conditions | Product | Yield Range |

|---|---|---|---|

| Schiff Base Formation | Primary amines, RT | Imine derivatives | 65-85% |

| Acetal Formation | Alcohols, acid catalyst | Cyclic acetals | 70-92% |

Aromatic Ring Reactivity

The naphthalene core undergoes directed electrophilic substitution:

a. Substituent Effects

-

Difluoromethyl (-CF₂H): Moderate -I effect directs electrophiles to para positions

-

Aldehyde (-CHO): Strong -I/-M effects dominate regioselectivity

b. Nitration Example

textPosition Selectivity: 8-CF₂H-6-CHO naphthalene → 72% nitration at C4 (meta to CHO, para to CF₂H) [3]

Difluoromethyl Group Participation

The -CF₂H moiety enables unique transformations:

a. Radical Fluorination

-

Generates CF₂- intermediates under UV/oxidizing conditions

b. Dehydrofluorination

Controlled base treatment produces fluorinated alkenes:

text1-(CF₂H)-6-CHO → 1-(CF=CH)-6-CHO + HF Conditions: t-BuOK (5 equiv), THF, -15°C → RT [9]

Tandem Reactivity Pathways

Integrated functional group interactions enable cascade reactions:

a. Reductive Amination

text6-CHO + RNH₂ → 6-CH₂NHR (83% with NaBH₃CN) Followed by CF₂H → CF₂I conversion (NIS, 91%) [7]

b. Transition Metal Catalysis

Palladium-mediated coupling preserves both functionalities:

| Entry | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Arylboronic acid | Biaryl aldehyde | 67% |

| 2 | Pd(OAc)₂ | Vinyltin reagent | α,β-unsaturated aldehyde | 58% |

Stereochemical Considerations

Chiral induction occurs in asymmetric transformations:

a. Organocatalytic Aldol

-

Proline derivatives achieve 89% ee in β-hydroxy ketone formation

b. Enzymatic Resolution

Lipase-mediated kinetic separation of aldehyde enantiomers:

textCandida antarctica lipase B → 94% ee (S)-isomer Hexane/PhMe (3:1), 35°C [6]

This comprehensive profile establishes 1-(difluoromethyl)naphthalene-6-carboxaldehyde as a versatile building block for medicinal chemistry and materials science. The synergistic effects between its electron-deficient aromatic system and reactive aldehyde group enable precise synthetic manipulation while maintaining fluorine-specific properties.

科学的研究の応用

Introduction to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organofluorine compound that has garnered attention in various scientific fields, particularly in pharmaceuticals and agrochemicals. The incorporation of fluorinated groups into organic molecules often enhances their metabolic stability, lipophilicity, and overall biological activity. This article explores the applications of this compound, focusing on its synthesis, biological activities, and potential uses in medicinal chemistry.

Synthesis Overview

- Starting Materials : Naphthalene derivatives and fluorinated reagents.

- Reactions : Typically involve nucleophilic substitutions or electrophilic fluorination.

- Yield : Varies based on reaction conditions but can be optimized for higher efficiency.

Applications in Pharmaceuticals

The unique properties of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde make it a promising candidate for drug development. Fluorinated compounds are known to exhibit enhanced biological activity due to their ability to mimic hydrogen atoms while providing greater metabolic stability.

Case Studies in Drug Development

- Antiviral Agents : Research indicates that fluorinated naphthalene derivatives can serve as effective inhibitors for viral enzymes, enhancing their efficacy against diseases such as HIV and hepatitis C .

- Antimicrobial Properties : Compounds containing the difluoromethyl group have shown significant antifungal activity, making them potential candidates for treating fungal infections .

- Cancer Treatment : The incorporation of fluorinated moieties into anticancer drugs has been shown to improve their binding affinity and bioavailability, leading to more effective therapies .

Table: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Antiviral | Inhibitor | |

| Antifungal | Fungicidal | |

| Anticancer | Cytotoxic Activity |

Environmental Impact and Safety Considerations

While the applications of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde are promising, it is essential to consider the environmental implications of fluorinated compounds. The persistence of organofluorine substances in the environment raises concerns about their long-term effects on ecosystems and human health .

Safety Data

- Toxicity : Some studies indicate potential toxicity associated with high concentrations of fluorinated compounds.

- Environmental Persistence : Fluorinated compounds often resist degradation, leading to accumulation in biological systems.

作用機序

1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドの作用機序には、特定の分子標的との相互作用が関与しています。ジフルオロメチル基は、生物学的巨大分子と強い水素結合を形成することができ、化合物の結合親和性と特異性を高めます。さらに、芳香族ナフタレン環は、タンパク質中の芳香族残基とのπ-πスタッキング相互作用に関与し、化合物-タンパク質複合体をさらに安定化します。

アルデヒド基は、タンパク質のアミノ基と求核付加反応を起こし、シッフ塩基を形成することができます。この共有結合修飾は、標的タンパク質の機能を変化させる可能性があり、さまざまな生物学的効果をもたらします。

類似化合物との比較

1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドは、次のような他の類似化合物と比較できます。

1-(トリフルオロメチル)ナフタレン-6-カルバルデヒド: この化合物は、ジフルオロメチル基(-CF2H)の代わりにトリフルオロメチル基(-CF3)を含んでいます。追加のフッ素原子は、電子求引効果を高め、化合物を特定の化学反応においてより反応性にします。

1-(ジフルオロメチル)ナフタレン-3-カルバルデヒド: この異性体は、1位にジフルオロメチル基と3位にカルバルデヒド基を持っています。置換パターンの違いにより、化合物の反応性と生物学的活性が変化する可能性があります。

1-(ジフルオロメチル)ナフタレン-6-カルボン酸: この化合物は、1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドの酸化型であり、アルデヒド基(-CHO)の代わりにカルボン酸基(-COOH)を持っています。カルボン酸基は、エステル化やアミド化などのさまざまな種類の化学反応に関与できます。

1-(ジフルオロメチル)ナフタレン-6-カルバルデヒドの独自性は、その特定の置換パターンにあります。これは、アナログと比較して、異なる化学的および生物学的特性を付与します。

生物活性

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the difluoromethyl group significantly influences its reactivity and biological properties, making it a subject of various studies aimed at understanding its therapeutic potential.

The chemical structure of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde includes a naphthalene ring substituted with a difluoromethyl group and an aldehyde functional group. This configuration is expected to affect its interaction with biological targets, including enzymes and receptors.

Antioxidant Activity

Research has shown that compounds similar to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde exhibit antioxidant properties. For instance, copper(II) complexes derived from halogenated naphthalene compounds demonstrated moderate to good antioxidant activities, suggesting that similar structures may also possess significant antioxidant capabilities .

Antidiabetic Potential

In studies evaluating the antidiabetic activity of naphthalene derivatives, compounds with structural similarities to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde were tested against α-amylase and α-glucosidase. These studies revealed promising results, indicating that such compounds could serve as potential agents for managing diabetes .

Anticancer Activity

The anticancer properties of naphthalene derivatives have been explored extensively. For example, derivatives containing the naphthalene structure were tested for their cytotoxic effects on various cancer cell lines using the MTT assay. Compounds showed varying degrees of effectiveness against human colon cancer (SW620), lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cells. The findings suggest that modifications in the naphthalene structure, such as the introduction of a difluoromethyl group, could enhance anticancer activity .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target/Assay | IC50 Value (µM) |

|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-6-carboxaldehyde | Antioxidant | DPPH Assay | Moderate |

| Naphthalene Derivative A | Antidiabetic | α-Amylase | 148.126 |

| Naphthalene Derivative B | Anticancer | SW620 (Colon Cancer) | 8.71 |

| Naphthalene Derivative C | Anticancer | A549 (Lung Cancer) | 9.55 |

The mechanism by which 1-(Difluoromethyl)naphthalene-6-carboxaldehyde and similar compounds exert their biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, facilitating better interaction with biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes .

Q & A

Q. How do regulatory frameworks for polycyclic aromatic hydrocarbons (PAHs) apply to fluorinated derivatives?

- Methodological Answer : Cross-reference EPA PAH guidelines (e.g., IRIS assessments) while accounting for fluorine’s electronegativity and metabolic persistence. Propose structure-activity relationships (SARs) to justify inclusion in existing frameworks. Advocate for targeted ecotoxicity testing under OECD protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。